D-Glucose, 2-deoxy-

Description

Historical Context and Discovery as a Glucose Analog

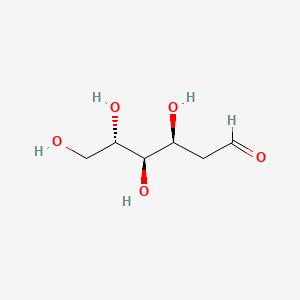

The journey of 2-deoxy-D-glucose began with its synthesis and initial characterization as a glucose analog. Structurally, 2-DG is nearly identical to glucose, with the crucial difference being the replacement of the hydroxyl group at the second carbon position with a hydrogen atom. wikipedia.org This seemingly minor alteration has profound biological consequences. Early investigations in the mid-20th century, including studies on its effects on influenza virus multiplication, laid the groundwork for its later use as a research tool. newdrugapprovals.org Its ability to be taken up by cells through glucose transporters, like glucose, but then halt the glycolytic pathway, made it an object of intense scientific interest. wikipedia.orgpatsnap.com

Overview of 2-Deoxy-D-Glucose as a Metabolic Probe

The primary utility of 2-DG in research stems from its ability to act as a competitive inhibitor of glucose metabolism. medchemexpress.com Once inside the cell, hexokinase phosphorylates 2-DG to form 2-deoxy-D-glucose-6-phosphate (2-DG-6P). patsnap.comnih.gov However, unlike glucose-6-phosphate, 2-DG-6P cannot be isomerized to fructose-6-phosphate (B1210287), effectively trapping it within the cell and halting the glycolytic flow. patsnap.comnih.gov This targeted inhibition allows researchers to study the consequences of glycolytic blockade on various cellular processes. Furthermore, radio-labeled versions of 2-DG, such as ¹⁸F-FDG, are widely used in positron emission tomography (PET) to visualize and quantify glucose uptake in tissues, a technique with significant diagnostic implications, particularly in oncology. nih.govnih.govtaylorandfrancis.com

Fundamental Concepts of Cellular Metabolism in Disease Pathogenesis

Normal cells primarily generate energy through mitochondrial oxidative phosphorylation, a highly efficient process. However, many diseased cells, particularly cancer cells, exhibit a metabolic shift known as the "Warburg effect." wikipedia.orgnih.gov This phenomenon, first described by Otto Warburg, is characterized by a high rate of glycolysis followed by lactic acid fermentation, even in the presence of oxygen (aerobic glycolysis). wikipedia.orgcancer.govwpmucdn.com This metabolic reprogramming is not exclusive to cancer and is also observed in other conditions like inflammatory and viral diseases. wpmucdn.comutmb.edu This altered metabolic state is believed to provide the necessary building blocks for rapid cell proliferation and survival. nih.gov Understanding this fundamental shift is crucial for developing targeted therapies.

Significance of 2-Deoxy-D-Glucose in Investigating Metabolic Reprogramming

2-DG has become an indispensable tool for investigating the phenomenon of metabolic reprogramming. numberanalytics.comnumberanalytics.com By inhibiting glycolysis, researchers can explore the dependencies of diseased cells on this pathway and identify potential therapeutic vulnerabilities. nih.gov For instance, in cancer research, 2-DG has been used to study the reliance of tumor cells on aerobic glycolysis and to explore its potential as a therapeutic agent. nih.gov Studies have shown that some cancer cells that are highly dependent on glycolysis are more sensitive to the cytotoxic effects of 2-DG. nih.gov Beyond its direct inhibitory effects on glycolysis, 2-DG is also known to interfere with N-linked glycosylation, a crucial process for protein folding and function, adding another layer to its mechanism of action and its utility as a research tool. wikipedia.orgnih.govaai.orgaacrjournals.orgnih.gov

Detailed Research Findings

The application of 2-Deoxy-D-Glucose across various research fields has yielded specific and insightful findings, particularly in oncology and virology. The following tables summarize key research on the effects of 2-DG.

Table 1: Effects of 2-Deoxy-D-Glucose on Various Malignant Cell Lines In Vitro

| Cell Line Origin | Representative Cell Lines | Observed Effects of 2-DG (5 mM continuous exposure) | Reference |

| Ovarian | IGROV1, SKOV3 | Proliferation slow down, Massive apoptosis | iiarjournals.orgnih.gov |

| Squamous | A431, SCC12B2 | Strong cell cycle arrest with moderate apoptosis, Proliferation arrest without apoptosis | iiarjournals.orgnih.gov |

| Cerebral | U87, D54 | Potent induction of autophagic cell death | nih.gov |

| Hepatic | HepG2 | Proliferation slow down | iiarjournals.orgnih.gov |

| Colonic | HT29 | Proliferation arrest without signs of apoptosis | iiarjournals.orgnih.gov |

| Mesothelial | MSTO-211H | Massive apoptosis | iiarjournals.orgnih.gov |

| Neuroblastoma | SK-N-SH, SH-SY5Y | Sensitive to 2DG-induced clonogenic cell killing | nih.gov |

Table 2: Antiviral Activity of 2-Deoxy-D-Glucose

| Virus Family/Genus | Specific Virus | Key Research Findings | Reference |

| Coronaviridae | SARS-CoV-2 | Reduced cytopathic effects and cell death in infected cells. Disrupted glycosylation of viral proteins, leading to reduced infectivity. | nih.gov |

| Herpesviridae | Herpes Simplex Virus (HSV) | Affects early stages of the viral replication cycle, including reduced cell penetration. | nih.gov |

| Papillomaviridae | Human Papillomavirus type 18 (HPV18) | Suppressed the transcription of the virus in HeLa cells. | nih.gov |

| Picornaviridae | Rhinoviruses | Inhibition of viral replication. | nih.gov |

| Caliciviridae | Noroviruses | Inhibition of viral replication. | utmb.edu |

| Hepadnaviridae | Hepatitis B Virus | Inhibition of viral replication. | nih.gov |

| Flaviviridae | Zika Virus | Inhibition of viral replication. | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

3,4,5,6-tetrahydroxyhexanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c7-2-1-4(9)6(11)5(10)3-8/h2,4-6,8-11H,1,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRYALKFFQXWPIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=O)C(C(C(CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154-17-6, 1949-89-9 | |

| Record name | D-Glucose, 2-deoxy- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15193 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-arabino-Hexose, 2-deoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-deoxy-D-glucose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-deoxy-D-galactose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.151 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-DEOXY-D-GLUCOSE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5484 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Molecular Mechanisms of 2 Deoxy D Glucose Action

Interference with Glucose Metabolic Pathways

The primary mechanism of action for 2-deoxy-D-glucose (2-DG) lies in its structural similarity to glucose, which allows it to enter cells and interfere with fundamental metabolic processes. patsnap.com As a glucose analog, 2-DG is recognized and transported into the cell by the same transporters as glucose. wikipedia.orgnih.gov However, due to a key structural difference—the replacement of the hydroxyl group at the C-2 position with a hydrogen atom—it cannot be fully metabolized, leading to significant disruption of cellular energy production. wikipedia.orgresearchgate.net

Glycolysis Inhibition via Hexokinase and Glucose-6-Phosphate Isomerase Activity

Once inside the cell, 2-deoxy-D-glucose is phosphorylated by the enzyme hexokinase, the first and a key regulatory step in glycolysis. patsnap.comyoutube.com This reaction yields 2-deoxy-D-glucose-6-phosphate (2-DG-6-P). nih.govnih.gov While this initial step mimics the phosphorylation of glucose to glucose-6-phosphate (G-6-P), the resulting 2-DG-6-P cannot be further processed in the glycolytic pathway. patsnap.comyoutube.com

Specifically, the enzyme phosphoglucose (B3042753) isomerase (also known as glucose-6-phosphate isomerase), which catalyzes the conversion of glucose-6-phosphate to fructose-6-phosphate (B1210287), is unable to act on 2-DG-6-P. patsnap.comyoutube.compnas.org This effectively creates a metabolic block. patsnap.com The accumulation of 2-DG-6-P within the cell leads to feedback inhibition of hexokinase, further reducing the phosphorylation of glucose and slowing down the entire glycolytic flux. patsnap.comyoutube.com Moreover, 2-DG-6-P acts as a competitive inhibitor of phosphoglucose isomerase. pnas.orgnih.gov This dual inhibition of two critical glycolytic enzymes significantly curtails the cell's ability to produce ATP and essential metabolic intermediates through glycolysis. patsnap.com

Intracellular Accumulation of 2-Deoxy-D-Glucose-6-Phosphate

The phosphorylation of 2-deoxy-D-glucose to 2-deoxy-D-glucose-6-phosphate (2-DG-6-P) effectively traps the molecule within the cell, as the added phosphate (B84403) group prevents it from being transported back across the cell membrane. nih.govnih.gov Since 2-DG-6-P cannot be readily metabolized further down the glycolytic pathway, it accumulates to high intracellular concentrations. patsnap.comnih.govnih.gov

This accumulation of 2-DG-6-P is a key aspect of its mechanism of action. The high levels of this analog-phosphate compound result in the allosteric and competitive inhibition of hexokinase, creating a bottleneck at the very beginning of glycolysis. nih.govresearchgate.netnih.gov The buildup of 2-DG-6-P has been observed and quantified in various cell types and is a direct indicator of cellular uptake of 2-DG. medchemexpress.comnih.gov The consequences of this accumulation extend beyond simple glycolysis inhibition, impacting other interconnected metabolic pathways and cellular processes. patsnap.com

| Compound | Enzyme Interaction | Effect |

| 2-Deoxy-D-glucose (2-DG) | Hexokinase | Substrate, leading to phosphorylation. patsnap.comyoutube.com |

| 2-Deoxy-D-glucose-6-phosphate (2-DG-6-P) | Hexokinase | Feedback inhibitor. patsnap.comyoutube.com |

| 2-Deoxy-D-glucose-6-phosphate (2-DG-6-P) | Phosphoglucose Isomerase | Competitive inhibitor. pnas.orgnih.gov |

Impact on Pentose (B10789219) Phosphate Pathway Flux

The pentose phosphate pathway (PPP) is a crucial metabolic pathway that runs parallel to glycolysis and is essential for producing NADPH (nicotinamide adenine (B156593) dinucleotide phosphate) and the precursors for nucleotide biosynthesis. pnas.org The entry point into the PPP is glucose-6-phosphate, the product of hexokinase activity. pnas.org By inhibiting hexokinase, 2-deoxy-D-glucose can indirectly limit the flux of substrates into the PPP. pnas.orgnih.gov

Modulation of Glucose Transporter Activity and Expression

The uptake of 2-deoxy-D-glucose into cells is mediated by the same family of facilitative glucose transporters (GLUTs) that are responsible for glucose transport. wikipedia.orgnih.govmdpi.com This includes transporters such as GLUT1 and GLUT4. nih.govmdpi.com Consequently, cells with a higher expression of glucose transporters exhibit a greater uptake of 2-DG. wikipedia.org

The expression of glucose transporters can be influenced by the cellular microenvironment. For instance, hypoxia, a condition of low oxygen often found in solid tumors, can lead to a significant increase in the expression of certain GLUT proteins, particularly GLUT1 and GLUT3. nih.govmdpi.com This upregulation of glucose transporters in hypoxic conditions results in an increased uptake of 2-DG, which can enhance its inhibitory effects on glycolysis. nih.gov Some studies have shown that treatment with 2-DG can itself lead to an increased expression of GLUT1, potentially as a compensatory response to the perceived glucose deprivation. nih.gov

| Condition | Effect on GLUT Expression | Impact on 2-DG Uptake |

| Hypoxia (1% O2) | Increased GLUT-1 and GLUT-3 mRNA levels. nih.gov | Increased. nih.gov |

| 2-DG Treatment | Increased GLUT1 transporter protein levels. nih.gov | Increased. nih.gov |

Disruption of Protein N-Glycosylation Processes

2-Deoxy-D-Glucose as a D-Mannose Mimic

Structurally, 2-deoxy-D-glucose is not only an analog of D-glucose but also of D-mannose, as these two sugars differ only in the stereochemistry at the C-2 position. nih.gov The absence of the hydroxyl group at this position in 2-DG makes it a mimic of both. mdpi.com N-linked glycosylation is a fundamental cellular process that involves the attachment of oligosaccharide chains, rich in mannose, to asparagine residues of newly synthesized proteins in the endoplasmic reticulum. researchgate.netyoutube.com

Because of its structural similarity to mannose, 2-DG can be mistakenly incorporated into the growing oligosaccharide chains. mdpi.com However, the lack of the C-2 hydroxyl group means that once incorporated, the chain cannot be properly elongated. mdpi.com This leads to the formation of truncated and aberrant N-glycans, which can impair the proper folding, stability, and function of glycoproteins. mdpi.comnih.gov This disruption of N-linked glycosylation can induce stress in the endoplasmic reticulum, known as the unfolded protein response (UPR), and can contribute to the cellular effects of 2-DG. mdpi.comresearchgate.net Studies have shown that the inhibitory effects of 2-DG on cell growth under normal oxygen conditions can be reversed by the addition of exogenous mannose, highlighting the significance of its interference with glycosylation. aacrjournals.org

Effects on Oligosaccharide Synthesis and Protein Folding

2-Deoxy-D-glucose (2-DG) significantly interferes with the synthesis of N-linked oligosaccharides, a critical post-translational modification for many proteins. Due to its structural similarity to both glucose and mannose, 2-DG can disrupt normal metabolic pathways involving these sugars. nih.govresearchgate.net Specifically, because D-mannose and D-glucose are C-2 epimers, differing only in the orientation of the hydroxyl group at the second carbon, the absence of this hydroxyl group in 2-DG allows it to interfere with the metabolism of both sugars. nih.gov

The primary mechanism of this interference is the disruption of the synthesis of the dolichol-linked oligosaccharide precursor required for N-linked glycosylation in the endoplasmic reticulum (ER). researchgate.netnih.gov This process is essential for the proper folding, stability, and function of many secreted and membrane-bound glycoproteins. nih.gov By interfering with the formation of mannose-containing oligosaccharide chains, 2-DG leads to the synthesis of incomplete or aberrant N-glycans. researchgate.netnih.gov This results in the accumulation of misfolded or unfolded proteins within the ER, as proper glycosylation is a key checkpoint in the protein quality control system. nih.govnih.gov Research has shown that the addition of exogenous D-mannose can reverse the effects of 2-DG on N-linked glycosylation and subsequent ER stress, confirming that the disruption of mannose-related metabolic pathways is a key mode of action. researchgate.netnih.govaai.orgnih.gov

Influence on Cell Surface Protein Expression

The disruption of N-linked glycosylation by 2-deoxy-D-glucose has a direct impact on the expression of proteins on the cell surface. Proper glycosylation is often a prerequisite for the correct trafficking and cell surface localization of membrane proteins. When N-linked glycosylation is inhibited by 2-DG, glycoproteins may be retained within the ER/Golgi apparatus, fail to fold correctly, and ultimately be targeted for degradation, preventing their surface expression. aai.orgresearchgate.net

A prominent example is the effect of 2-DG on the surface expression of NKG2D ligands, such as MICA and MICB, which are crucial for immune recognition of stressed or cancerous cells. aai.orgnih.gov Studies have demonstrated that 2-DG potently inhibits the surface expression of these ligands post-transcriptionally. aai.orgnih.gov This inhibition is not due to the glycolytic-inhibiting properties of 2-DG but specifically to its role in blocking N-linked glycosylation, an effect that can be reversed by the addition of D-mannose. aai.orgnih.gov Similarly, other research has shown that 2-DG impairs the N-linked glycosylation of key oncogenic receptor tyrosine kinases, such as Axl and Met, in oral squamous cell carcinoma cells, thereby reducing their functional expression. nih.gov Furthermore, 2-DG has been found to inhibit the glycosylation of the IL-6 receptor subunit gp130, preventing its proper function and attenuating cellular responses to the proinflammatory cytokine IL-6. citeab.com

Table 1: Effects of 2-Deoxy-D-Glucose on the Cell Surface Expression of Specific Proteins

| Protein/Ligand | Cell Type(s) | Effect of 2-DG Treatment | Reversibility with Mannose | Reference(s) |

| NKG2D Ligands (MICA/B) | Various cancer cell lines | Potent inhibition of surface expression | Yes | aai.org, nih.gov |

| Axl and Met Receptors | Oral squamous carcinoma cells (SCC15) | Impaired N-linked glycosylation and reduced expression | Yes | nih.gov |

| gp130 (IL-6 Receptor) | Various | Inhibition of N-linked glycosylation and signal transduction | Not specified | citeab.com |

Induction of Cellular Stress Responses

Endoplasmic Reticulum Stress and Unfolded Protein Response Activation

By causing the accumulation of misfolded and unfolded glycoproteins, 2-deoxy-D-glucose is a potent inducer of endoplasmic reticulum (ER) stress. researchgate.netnih.govaacrjournals.orgnih.gov This stress state triggers a complex signaling network known as the Unfolded Protein Response (UPR). nih.govmdpi.com The UPR's initial goal is to restore ER homeostasis by reducing the load of new proteins entering the ER, increasing the ER's folding capacity, and promoting the degradation of misfolded proteins. nih.govmdpi.com

The induction of ER stress by 2-DG is marked by the upregulation of key UPR-associated proteins. nih.govresearchgate.net In numerous studies across various cell lines, including neuroblastoma and pancreatic cancer, treatment with 2-DG has been shown to increase the expression of ER chaperone proteins like GRP78 (glucose-regulated protein of 78 kDa, also known as BiP) and GRP94. nih.govnih.govresearchgate.net GRP78 normally binds to the luminal domains of the three main UPR sensors—IRE1 (inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6)—keeping them inactive. mdpi.com When unfolded proteins accumulate, GRP78 preferentially binds to them, releasing and activating the UPR sensors. mdpi.com If ER stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response, often mediated by the transcription factor CHOP (C/EBP homologous protein), whose expression is also consistently increased following 2-DG treatment. nih.govaacrjournals.orgresearchgate.net

Reactive Oxygen Species Generation and Associated Oxidative Stress

2-Deoxy-D-glucose treatment induces significant metabolic oxidative stress by increasing the generation of reactive oxygen species (ROS). nih.govnih.govresearchgate.net Malignant cells often exhibit higher basal levels of ROS compared to normal cells and have an increased reliance on glucose metabolism to produce the necessary reducing equivalents for detoxification. nih.govnih.gov By antagonizing glucose metabolism, 2-DG disrupts this balance, leading to cytotoxic oxidative stress. nih.govresearchgate.net

One mechanism by which 2-DG promotes oxidative stress is through the inhibition of the pentose phosphate pathway (PPP). researchgate.net The phosphorylation of 2-DG to 2-DG-6-phosphate creates a molecule that can inhibit glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the PPP. researchgate.net This pathway is the primary source for cellular NADPH, a critical cofactor for the antioxidant system, particularly for the regeneration of reduced glutathione (B108866) (GSH) by glutathione reductase. researchgate.net Reduced NADPH levels compromise the cell's ability to detoxify ROS, leading to an accumulation of oxidative damage. researchgate.net Studies in pancreatic cancer and neuroblastoma cell lines have confirmed that 2-DG treatment leads to increased glutathione disulfide (GSSG) accumulation and higher NADP+/NADPH ratios, which are indicators of metabolic oxidative stress. nih.govresearchgate.netresearchgate.net This induced oxidative stress is a key component of 2-DG's cytotoxic effects, which can be mitigated by treatment with thiol antioxidants like N-acetyl cysteine. researchgate.net

Autophagy Induction Mechanisms (AMPK-mediated and ER Stress-mediated)

2-Deoxy-D-glucose is a known inducer of autophagy, a cellular self-digestion process that can play both pro-survival and pro-death roles. nih.govaacrjournals.orgnih.gov The induction of autophagy by 2-DG occurs through at least two interconnected mechanisms.

The primary and most robust mechanism is mediated by the induction of ER stress. researchgate.netnih.govaacrjournals.orgnih.gov Research has conclusively shown that the autophagic response to 2-DG correlates directly with the upregulation of ER stress markers like GRP78 and CHOP. nih.govaacrjournals.org Crucially, the addition of mannose, which alleviates 2-DG-induced ER stress by restoring N-linked glycosylation, also reverses the induction of autophagy. nih.govaacrjournals.orgnih.gov This occurs even while cellular ATP levels remain low, indicating that ER stress, not energy depletion, is the principal trigger for autophagy under these conditions. nih.govaacrjournals.orgnih.gov In this context, autophagy acts as a protective response, helping to relieve the burden of ER stress; inhibiting autophagy enhances 2-DG's cytotoxicity. researchgate.netnih.govaacrjournals.orgnih.gov

A second mechanism involves the activation of AMP-activated protein kinase (AMPK), a key energy sensor that can trigger autophagy. capes.gov.br While it was initially thought that 2-DG activates AMPK by depleting ATP, more recent findings indicate a different pathway. ER stress induced by 2-DG (as well as other agents like tunicamycin) leads to the activation of AMPK through a calcium-dependent pathway involving Ca2+/calmodulin-dependent protein kinase kinase β (CaMKKβ). capes.gov.br This suggests a role for AMPK as a sensor of ER stress, linking the UPR directly to autophagy regulation independent of the canonical energy-sensing pathway. capes.gov.br In contrast, simple glucose starvation activates autophagy through multiple mechanisms, including the LKB1–AMPK energy-sensing pathway and an increase in ROS, highlighting the distinct signaling initiated by 2-DG. capes.gov.br

Table 2: Comparison of Autophagy Triggers

| Triggering Condition | Primary Mechanism(s) | Key Signaling Molecules | Role of Autophagy | Reference(s) |

| 2-Deoxy-D-Glucose | ER Stress-Mediated | GRP78, CHOP, PERK, IRE1 | Protective (relieves ER stress) | aacrjournals.org, nih.gov, nih.gov, researchgate.net |

| 2-Deoxy-D-Glucose | ER Stress-induced Ca2+ signaling | CaMKKβ, AMPK | Protective | capes.gov.br |

| Glucose Starvation | ATP Depletion & ROS Generation | LKB1, AMPK, ERK | Survival | capes.gov.br |

Alterations in Key Intracellular Signaling Pathways

Beyond inducing the UPR and autophagy, 2-deoxy-D-glucose alters several other critical intracellular signaling pathways. In some cellular contexts, 2-DG has been shown to activate the pro-survival Akt signaling pathway. researchgate.net In NB1691 neuroblastoma cells, 2-DG treatment led to the phosphorylation of Insulin (B600854) Receptor Substrate 1 (IRS-1) and subsequent phosphorylation and activation of Akt, independent of serum growth factors. researchgate.net

In rabbit articular chondrocytes, 2-DG was found to regulate dedifferentiation through the β-catenin pathway. nih.gov Treatment with 2-DG resulted in the accumulation and nuclear translocation of β-catenin, a key event in this signaling cascade, leading to a decrease in the expression of the chondrocyte marker type II collagen. nih.gov This effect on β-catenin occurred at the post-translational level, as 2-DG did not alter its transcription. nih.gov Interestingly, while 2-DG did induce ER stress in these cells, the dedifferentiation effect was found to be independent of the ER stress pathway and was instead driven by β-catenin signaling. nih.gov

Furthermore, 2-DG can modulate inflammatory signaling. In the context of endotoxemia, dietary 2-DG was shown to limit the activation and expression of key inflammatory proteins, including P-Stat-3, NF-κB, and MAP kinases, thereby reducing systemic and tissue-specific inflammation. frontiersin.org

AMP-Activated Protein Kinase (AMPK) Modulation

2-Deoxy-D-glucose (2-DG), a glucose analog, competitively inhibits glycolysis, leading to a reduction in intracellular ATP levels. aacrjournals.orgresearchgate.net This energy-depleted state is a primary trigger for the activation of AMP-activated protein kinase (AMPK), a crucial cellular energy sensor. youtube.com The increased intracellular AMP:ATP ratio directly activates AMPK. aacrjournals.orgyoutube.com Upon activation, AMPK orchestrates a metabolic shift to conserve energy and promote ATP-generating pathways. youtube.com

In various cell types, including cancer cells and endothelial cells, 2-DG treatment leads to the phosphorylation of AMPK at Threonine 172, a key indicator of its activation. nih.govnih.gov This activation can be time- and dose-dependent. nih.gov For instance, in MCF-7 breast cancer cells, 2-DG significantly increased AMPK phosphorylation in a time-dependent manner, starting as early as 4 hours of treatment. nih.gov

Interestingly, the mechanism of AMPK activation by 2-DG is not solely dependent on ATP depletion. Studies have shown that reactive oxygen species (ROS) also play a role in 2-DG-induced AMPK activation, particularly in endothelial cells. nih.gov This ROS-mediated activation appears to be independent of changes in the AMP-to-ATP ratio. nih.gov Antioxidants have been shown to block 2-DG-induced AMPK phosphorylation, supporting the involvement of ROS in this process. nih.gov

Once activated, AMPK can trigger a range of downstream effects. A notable consequence is the partial restoration of intracellular ATP levels, which can counteract the initial ATP-depleting effect of 2-DG. nih.gov This metabolic adaptation involves the stimulation of pathways like mitochondrial biogenesis and fatty acid oxidation. nih.gov However, in some contexts, such as under hypoxic conditions, 2-DG treatment can still lead to a net reduction in ATP concentration despite AMPK activation. spandidos-publications.com

The activation of AMPK by 2-DG is a critical event that influences various other signaling pathways, including mTORC1, and cellular processes like autophagy. nih.govnih.gov

Mammalian Target of Rapamycin (B549165) Complex 1 (mTORC1) Regulation

The mammalian target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and proliferation, and its activity is tightly linked to nutrient availability. 2-Deoxy-D-glucose (2-DG) has been shown to be a potent inhibitor of mTORC1 signaling. aacrjournals.orgaacrjournals.org This inhibition is largely mediated through the activation of AMPK, which acts as an upstream negative regulator of mTORC1. aacrjournals.org

Upon activation by the energy stress induced by 2-DG, AMPK can phosphorylate and activate the TSC2 tumor suppressor, which in turn inhibits the small GTPase Rheb, a critical activator of mTORC1. aacrjournals.org This leads to the dephosphorylation and inactivation of mTORC1 and its downstream targets, such as p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). researchgate.netnih.gov The inhibition of these downstream effectors ultimately results in a decrease in protein synthesis and cell growth. nih.gov

Studies have demonstrated that 2-DG treatment leads to reduced phosphorylation of p70S6K and 4E-BP1 in various cell types. researchgate.netnih.gov For example, in cardiomyocytes, 2-DG treatment inhibited mTOR signaling, as evidenced by the reduced phosphorylation of mTOR's downstream effectors, P70S6K and S6. researchgate.net Similarly, in skeletal muscle, the inhibition of glycolysis by 2-DG suppressed the basal phosphorylation of p70S6K and 4E-BP1. nih.gov

Interestingly, the regulation of mTORC1 by 2-DG can be influenced by the cellular context. In some cancer cell lines, termed "glycolysis-independent," sustained mTORC1 signaling is observed even in the presence of 2-DG, contributing to their resistance to the drug's effects. aacrjournals.org In these cells, mTORC1 activation can promote metabolic reprogramming, allowing them to bypass the glycolytic blockade. aacrjournals.org

Furthermore, some research suggests that the inhibition of mTORC1 by 2-DG may also occur through mechanisms independent of AMPK. For instance, in aggressive B-cell lymphoma, the combination of 2-DG and metformin (B114582) was found to inhibit mTORC1 by affecting Rag-GTPases, which are upstream activators of mTORC1. researchgate.net

Hypoxia-Inducible Factor 1α (HIF-1α) Pathway Dynamics

Hypoxia-inducible factor 1α (HIF-1α) is a key transcription factor that enables cells to adapt to low oxygen conditions (hypoxia) by upregulating genes involved in glycolysis, angiogenesis, and other survival pathways. mdpi.com The interplay between 2-deoxy-D-glucose (2-DG) and the HIF-1α pathway is complex and context-dependent.

Under hypoxic conditions, cells increase their reliance on glycolysis for ATP production, making them potentially more sensitive to glycolytic inhibitors like 2-DG. nih.gov However, the activation of HIF-1α can confer resistance to 2-DG. nih.govaacrjournals.org HIF-1α upregulates the expression of glycolytic enzymes and glucose transporters. nih.govproquest.com This increase in the glycolytic machinery means that higher concentrations of 2-DG are required to effectively inhibit glycolysis and induce cell death. nih.gov Studies have shown that in various cancer cell models, the presence of a functional HIF-1α pathway leads to increased resistance to 2-DG under hypoxia. nih.govaacrjournals.org Conversely, cells with a deficient HIF-1α response are more sensitive to 2-DG treatment in hypoxic environments. aacrjournals.org

For instance, research has demonstrated that knocking down HIF-1α using siRNA enhances the cytotoxic effects of 2-DG in HeLa cells under hypoxia. aacrjournals.org Similarly, a mutant cell line unable to mount a HIF-1 response showed a significantly higher rate of cell death when treated with 2-DG under hypoxic conditions compared to its wild-type counterpart. aacrjournals.org

On the other hand, 2-DG itself can influence HIF-1α levels. In some contexts, particularly under normoxic conditions, the metabolic stress induced by 2-DG can lead to the stabilization and increased expression of HIF-1α. nih.gov This effect has been observed in mouse embryonic stem cells, where hypoxia increased both 2-DG uptake and HIF-1α levels. nih.gov

The interaction between 2-DG and the HIF-1α pathway has significant implications for cancer therapy. The findings suggest that combining glycolytic inhibitors like 2-DG with agents that target the HIF-1α pathway could be a more effective clinical strategy. nih.govaacrjournals.org

Mitogen-Activated Protein Kinase (MAPK) and AKT/ERK Signaling

The mitogen-activated protein kinase (MAPK) and the AKT/ERK signaling pathways are critical regulators of cell proliferation, survival, and differentiation. creative-diagnostics.comspandidos-publications.com 2-Deoxy-D-glucose (2-DG) has been shown to modulate these pathways, often in a cell type- and context-dependent manner.

AKT Signaling:

2-DG treatment can lead to the phosphorylation and activation of AKT at both Threonine 308 and Serine 473, which are necessary for its full activation. aacrjournals.orgnih.gov This activation can occur rapidly, within 15 minutes of treatment, and can be sustained for several hours. aacrjournals.org The induction of AKT phosphorylation by 2-DG appears to be independent of the LKB1/AMPK signaling pathway and is not a direct consequence of glycolysis inhibition. aacrjournals.orgnih.gov The activated AKT can then phosphorylate its downstream targets, including Foxo3a, GSK3β, and Chk1. nih.gov However, in other cellular contexts, such as in cardiomyocytes, 2-DG has been shown to inhibit AKT signaling, leading to reduced phosphorylation of AKT and its downstream targets. researchgate.net

ERK Signaling:

The effect of 2-DG on the extracellular signal-regulated kinase (ERK) pathway, a major component of the MAPK cascade, is also variable. In some non-small cell lung cancer cells, 2-DG has been found to inhibit ERK phosphorylation in a time- and dose-dependent manner. nih.gov This inhibition was shown to be dependent on a functional LKB1/AMPK signaling pathway, suggesting a crosstalk between these two pathways. nih.gov Specifically, blocking AMPK function diminished the inhibitory effect of 2-DG on ERK. nih.gov

Conversely, under hypoxic conditions, the activation of the MAPK pathway has been implicated in the increased uptake of 2-DG in mouse embryonic stem cells. nih.gov This suggests that in certain situations, MAPK signaling can contribute to the cellular response to 2-DG. The complex and sometimes paradoxical effects of 2-DG on the AKT and ERK pathways highlight the intricate network of signaling events that are perturbed by this glucose analog.

Glycogen (B147801) Synthase Kinase 3 Beta (GSK3β) and Src Kinase Involvement

The signaling pathways involving Glycogen Synthase Kinase 3 Beta (GSK3β) and Src Kinase are also influenced by the metabolic stress induced by 2-deoxy-D-glucose (2-DG).

Glycogen Synthase Kinase 3 Beta (GSK3β):

GSK3β is a ubiquitously expressed serine/threonine kinase involved in a wide range of cellular processes, including metabolism, cell proliferation, and apoptosis. Its activity is often regulated by phosphorylation. In the context of 2-DG action, the phosphorylation of GSK3β is frequently linked to the activation of the AKT signaling pathway.

Studies have shown that 2-DG-mediated activation of AKT can lead to the phosphorylation of GSK3β at Serine 9. researchgate.net This phosphorylation event typically results in the inhibition of GSK3β activity. For example, in cardiomyocytes, treatment with 2-DG led to reduced phosphorylation of GSK3β at Serine 9, indicating an inhibition of AKT signaling in this specific cell type. researchgate.net Conversely, in cell lines where 2-DG induces AKT phosphorylation, a corresponding increase in GSK3β phosphorylation would be expected. nih.gov This modulation of GSK3β activity by 2-DG highlights the compound's ability to impact downstream signaling cascades that regulate diverse cellular functions.

Src Kinase Involvement:

Information directly linking 2-deoxy-D-glucose to the modulation of Src kinase signaling is less extensively documented in the provided search results. Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell growth, differentiation, and survival. While the direct interaction between 2-DG and Src kinase is not explicitly detailed, the metabolic and oxidative stress induced by 2-DG can potentially influence pathways where Src kinase is a key component. Further research is needed to fully elucidate the specific involvement of Src kinase in the cellular response to 2-DG.

p53 Pathway Engagement

The tumor suppressor protein p53 plays a critical role in cellular responses to stress, including DNA damage and metabolic alterations, by inducing cell cycle arrest or apoptosis. The engagement of the p53 pathway is a significant aspect of the molecular action of 2-deoxy-D-glucose (2-DG).

The interaction between 2-DG and p53 is complex and can lead to different outcomes depending on the cellular context and the functional status of p53. In some cancer cells with wild-type p53, 2-DG treatment can lead to an increase in p53 protein levels. nih.gov This upregulation of p53 can contribute to the cellular response to the metabolic stress induced by 2-DG.

Furthermore, the combination of 2-DG with other agents that activate p53, such as metformin or adenovirus-mediated p53 gene therapy, can synergistically enhance cytotoxicity in cancer cells. nih.govnih.gov For instance, in prostate cancer cells, the combination of 2-DG and metformin strongly induced p53 expression and led to p53-dependent apoptosis. aacrjournals.orgresearchgate.net Similarly, combining 2-DG with the overexpression of wild-type p53 resulted in enhanced cell killing through a mechanism involving oxidative stress. nih.gov

Conversely, the presence of functional p53 can sometimes confer resistance to 2-DG. Cells with wild-type p53 may be better able to adapt to the metabolic stress of glycolysis inhibition by enhancing oxidative phosphorylation, thereby maintaining ATP levels. researchgate.net In contrast, p53-deficient cells are often more reliant on glycolysis and, therefore, more sensitive to the cytotoxic effects of 2-DG. nih.govresearchgate.net Studies have shown that p53-deficient lung cancer cells are more sensitive to 2-DG treatment compared to their p53 wild-type counterparts. nih.gov

The induction of apoptosis by 2-DG, particularly in combination with other agents, often involves the p53 pathway. In colon cancer cells, 2-DG has been shown to induce cell cycle arrest and apoptosis by modulating the expression of p53 and its downstream target, p21. sdstate.edu

Table of Research Findings on 2-DG's Molecular Mechanisms

| Pathway | Key Findings | Cell Types Studied |

|---|---|---|

| AMPK Modulation | 2-DG activates AMPK by increasing the AMP:ATP ratio and through ROS-mediated mechanisms. aacrjournals.orgnih.gov This activation can lead to a partial recovery of ATP levels. nih.gov | Breast cancer cells, endothelial cells, cardiomyocytes researchgate.netnih.govnih.gov |

| mTORC1 Regulation | 2-DG inhibits mTORC1 signaling, primarily through AMPK activation, leading to decreased protein synthesis. aacrjournals.orgresearchgate.netnih.gov | Skeletal muscle, cardiomyocytes, B-cell lymphoma researchgate.netnih.govresearchgate.net |

| HIF-1α Pathway | Functional HIF-1α confers resistance to 2-DG under hypoxic conditions by upregulating glycolytic enzymes. nih.govaacrjournals.org | HeLa cells, various cancer cell lines nih.govaacrjournals.org |

| MAPK and AKT/ERK | 2-DG can either activate or inhibit AKT and ERK signaling depending on the cellular context. aacrjournals.orgresearchgate.netnih.gov | Non-small cell lung cancer cells, cardiomyocytes researchgate.netnih.gov |

| GSK3β and Src Kinase | 2-DG can modulate GSK3β phosphorylation, often as a downstream effect of AKT signaling. researchgate.net | Cardiomyocytes researchgate.net |

| p53 Pathway | 2-DG can increase p53 levels and synergize with p53-activating agents to induce apoptosis. nih.govaacrjournals.org However, functional p53 can also confer resistance to 2-DG. nih.govresearchgate.net | Prostate cancer cells, lung cancer cells, colon cancer cells aacrjournals.orgresearchgate.netsdstate.edu |

Table of Compounds

| Compound Name |

|---|

| 2-deoxy-D-glucose |

| Metformin |

| Rapamycin |

| Staurosporine |

| Doxorubicin (B1662922) |

| 3-bromopyruvate |

| 5-thio-glucose |

| 6-deoxyglucose |

| Methyl α-D-glucopyranoside |

| 3-O-methyl-D-glucopyranose |

| Mannose |

| Glucosamine |

| Fructose |

| Rotenone |

| Everolimus |

| Pyrotinib |

| Dalpiciclib |

| [18F]2-fluoro-2-deoxy-D-glucose |

| Oligomycin |

| Tempol |

| N-Acetyl-L-cysteine |

| H2O2 |

| Adriamycin |

| 2-fluoro-deoxyglucose |

| Oxamate |

| A-769662 |

| Lupulone |

| MHY1485 |

| 3BDO |

| AICAR |

Therapeutic Investigations of 2 Deoxy D Glucose

Applications in Oncological Research

Targeting Aerobic Glycolysis in Cancer Cells (Warburg Effect)

A fundamental characteristic of many cancer cells is their reliance on aerobic glycolysis for energy production, a phenomenon known as the Warburg effect. nih.govnih.gov Even in the presence of sufficient oxygen, these cells exhibit a high rate of glucose uptake and lactate (B86563) production. nih.govnih.gov 2-Deoxy-D-glucose exploits this metabolic feature. nih.govnih.gov

Once transported into the cell via glucose transporters, 2-DG is phosphorylated by the enzyme hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6-P). nih.govnih.gov Unlike glucose-6-phosphate, 2-DG-6-P cannot be further metabolized by the glycolytic pathway and consequently accumulates within the cell. nih.govnih.gov This accumulation leads to the inhibition of key glycolytic enzymes, including hexokinase and phosphoglucose (B3042753) isomerase, thereby disrupting the production of ATP and essential metabolic precursors required for rapid cell proliferation. nih.govnih.gov By interfering with this critical energy-generating pathway, 2-DG can effectively "starve" cancer cells of the energy they need to grow and divide. youtube.com

Cytotoxic Effects in Specific Cancer Cell Lines

The inhibitory action of 2-DG on glycolysis can lead to cytotoxic effects in a variety of cancer cell lines. Research has demonstrated that by depleting cellular energy stores, 2-DG can trigger apoptosis, or programmed cell death. nih.govnih.gov The cytotoxic efficacy of 2-DG, however, is not uniform across all cancer types and is often cell-line specific. oncotarget.com

Studies have shown that 2-DG can induce cell death in breast cancer, esophageal squamous cell carcinoma, and other cancer cell lines. nih.govnih.govoncotarget.com For instance, in some breast cancer cell lines, treatment with 2-DG leads to a dose-dependent cessation of cell growth and induction of apoptosis, evidenced by caspase-3 activation and cleavage of poly (ADP-ribose) polymerase. nih.gov The cytotoxic effects of 2-DG can also be influenced by the cellular microenvironment. For example, hypoxic (low oxygen) conditions, which are common in solid tumors and further promote reliance on glycolysis, can enhance the cytotoxic potential of 2-DG. nih.gov

Cytotoxic Effects of 2-Deoxy-D-Glucose on Various Cancer Cell Lines

| Cancer Cell Line | Observed Effect | Key Findings | Reference |

|---|---|---|---|

| Breast Cancer (e.g., SkBr3) | Induction of apoptosis | Causes cell death through the activation of the apoptotic pathway. | nih.gov |

| Esophageal Squamous Cell Carcinoma (e.g., TE1, TE8, TE11) | Induction of apoptosis | Induces apoptosis, and this effect is enhanced when combined with metformin (B114582). | nih.gov |

| Oral Squamous Cell Carcinoma (e.g., SAS) | Inhibition of cell proliferation | Significantly inhibits cell proliferation, especially in combination with radiation. | nih.gov |

| Various Malignant Cell Lines (Ovarian, Squamous, Cerebral, etc.) | Variable responses from proliferation slowdown to massive apoptosis | Demonstrates cell-line specific effects, with some lines showing high sensitivity and others being more resistant. | oncotarget.com |

Radiosensitization Mechanisms in Tumor Models

2-Deoxy-D-glucose has been shown to enhance the efficacy of radiation therapy in various tumor models. nih.govnih.gov This radiosensitizing effect is attributed to several mechanisms, primarily centered on the inhibition of DNA repair processes in cancer cells. nih.govnih.gov

Ionizing radiation induces DNA damage, and cancer cells activate energy-dependent repair mechanisms to survive this assault. By depleting ATP levels, 2-DG hinders the ability of cancer cells to fuel these DNA repair pathways. nih.gov Research in oral squamous cell carcinoma has shown that the combination of 2-DG and radiation leads to a delay in DNA repair kinetics, as evidenced by decreased expression of DNA repair markers like PARP, Rad51, and Ku-70. nih.gov Furthermore, some studies suggest that 2-DG-induced radiosensitization may also involve the generation of reactive oxygen species (ROS), which can further exacerbate radiation-induced cellular damage. nih.gov

A study on oral squamous cell carcinoma xenografts demonstrated that the combined treatment of 2-DG and radiation significantly inhibited tumor growth compared to either treatment alone. nih.gov

Chemosensitization Strategies in Cancer Treatment

Similar to its role in radiosensitization, 2-DG can also act as a chemosensitizing agent, enhancing the cytotoxic effects of various chemotherapy drugs. researchgate.netwustl.edu The underlying principle is again the metabolic stress induced by 2-DG, which can lower the threshold for chemotherapy-induced cell death. researchgate.net

By inhibiting glycolysis, 2-DG can potentiate the effects of DNA-damaging agents like doxorubicin (B1662922) and 5-fluorouracil (B62378) (5-FU). wustl.edu Studies in breast cancer cells have shown that combining 2-DG with these chemotherapeutic agents results in enhanced cell death compared to each agent used alone. wustl.edu The proposed mechanism involves the increased production of reactive oxygen species and the hindrance of cellular repair processes. wustl.edu

The chemosensitizing effect of 2-DG appears to be most effective with drugs that cause DNA damage. researchgate.net For example, in breast cancer cell lines, the combination of 2-DG with doxorubicin, 5-FU, and cyclophosphamide (B585) led to synergistic cell killing. wustl.edu

Preclinical Efficacy in Diverse Cancer Models

The therapeutic potential of 2-DG, both as a standalone agent and in combination therapies, has been evaluated in a wide range of preclinical cancer models. These studies have provided valuable insights into its efficacy and mechanisms of action in a more complex biological system.

In vivo studies using animal models have often corroborated the findings from in vitro cell culture experiments. For instance, in a mouse xenograft model of oral squamous cell carcinoma, the combination of 2-DG and radiation significantly suppressed tumor growth. nih.gov Similarly, in preclinical models of breast cancer, combining 2-DG with chemotherapy has shown enhanced anti-tumor activity. wustl.edu

However, the efficacy of 2-DG can be influenced by the specific tumor type and the metabolic profile of the cancer cells. Some preclinical studies have indicated that while 2-DG can be effective, its combination with other metabolic inhibitors, such as metformin, may be necessary to achieve significant tumor growth inhibition in certain cancer models. nih.gov

Preclinical Efficacy of 2-Deoxy-D-Glucose in Animal Models

| Cancer Model | Treatment | Key Findings | Reference |

|---|---|---|---|

| Oral Squamous Cell Carcinoma (Xenograft) | 2-DG + Radiation | Significantly inhibited xenograft tumor growth compared to control and single treatments. | nih.gov |

| Breast Cancer (Xenograft) | 2-DG + Doxorubicin/5-FU | Enhanced tumor cell death compared to single-agent chemotherapy. | wustl.edu |

| Various Cancers (Xenograft) | 2-DG + Metformin | The combination effectively inhibited tumor growth in a broad spectrum of preclinical cancer models. | nih.gov |

Clinical Trial Insights in Oncology

The promising results from preclinical studies have led to the investigation of 2-DG in human clinical trials. These trials have primarily focused on evaluating the safety, tolerability, and preliminary efficacy of 2-DG, both as a monotherapy and in combination with standard cancer treatments.

Phase I clinical trials have been conducted in patients with advanced solid tumors. nih.govascopubs.org In one such trial, 2-DG was administered in combination with the chemotherapy drug docetaxel (B913). nih.gov The study established a clinically tolerable dose of 63 mg/kg/day and observed that the combination was generally well-tolerated. nih.gov In terms of efficacy, in a trial with 34 patients, one patient (3%) had a partial response, and eleven patients (32%) had stable disease. nih.gov

Another phase I trial involving patients with advanced solid tumors and castrate-resistant prostate cancer explored 2-DG as a single agent. ascopubs.org These early-phase trials have provided crucial information on the pharmacokinetic profile of 2-DG and have paved the way for further clinical investigation. While the standalone therapeutic effect of 2-DG in many cancers appears limited, its potential as a sensitizer (B1316253) for chemotherapy and radiotherapy continues to be an area of active research. nih.gov

Insights from Clinical Trials of 2-Deoxy-D-Glucose in Oncology

| Trial Phase | Cancer Type | Treatment | Key Findings | Reference |

|---|---|---|---|---|

| Phase I | Advanced Solid Tumors | 2-DG + Docetaxel | Established a clinically tolerable dose of 63 mg/kg/day. Of 34 patients, 1 had a partial response and 11 had stable disease. | nih.gov |

| Phase I | Advanced Solid Tumors (including breast, head and neck, lung) | 2-DG + Docetaxel | The combination appeared to be feasible and safe. Two patients achieved disease stabilization. | ascopubs.org |

Antiviral Efficacy and Mechanisms

The glucose analog 2-deoxy-D-glucose (2-DG) has been the subject of intensive study for its potential as an antiviral agent. utmb.edu Its therapeutic approach is host-directed, targeting metabolic pathways within the host cell that viruses hijack for their own replication. news-medical.net This strategy offers the potential for broad-spectrum activity, as many different viruses rely on similar host metabolic processes. nih.gov

The antiviral potential of 2-deoxy-D-glucose stems from its ability to inhibit glycolysis, a central metabolic pathway. nih.gov A common feature of many viral infections is the upregulation of glycolysis in the host cell to meet the high energy and biosynthetic demands of rapid viral multiplication. nih.govnih.gov Glycolysis activation is a shared mechanism for viruses such as coronaviruses, rhinoviruses, influenza virus, noroviruses, and cytomegalovirus. nih.gov By targeting this common dependency, 2-DG presents a promising therapeutic strategy against a wide range of viruses. news-medical.netnih.gov Research has demonstrated that by inhibiting this crucial host pathway, 2-DG can effectively reduce the replication of various viruses, positioning it as a potential broad-spectrum antiviral compound. news-medical.netnih.gov

The antiviral action of 2-deoxy-D-glucose is primarily attributed to its interference with two critical cellular processes: glycolysis and glycosylation. nih.govresearchgate.net

Glycolysis Inhibition: As a glucose analog, 2-DG is transported into cells via glucose transporters. nih.gov Inside the cell, the enzyme hexokinase phosphorylates it to form 2-deoxy-D-glucose-6-phosphate (2-DG-6-P). nih.gov Unlike glucose-6-phosphate, 2-DG-6-P cannot be further metabolized in the glycolytic pathway, effectively halting the process. nih.gov This inhibition of glycolysis depletes the host cell of adenosine (B11128) triphosphate (ATP), the primary energy source required for viral replication and assembly. nih.govresearchgate.net The resulting energy-deprived environment within the host cell leads to the inhibition of viral proliferation. nih.gov

Glycosylation Interference: Beyond its impact on energy production, 2-DG also functions as a mannose analog, disrupting the N-linked glycosylation of proteins. scientificeuropean.co.uk Many viral envelope proteins are glycoproteins that must be correctly folded and modified through glycosylation to be functional. By interfering with this process, 2-DG can lead to the misfolding of viral proteins, which in turn impairs the assembly of new, infectious virions. nih.govasm.org This disruption of glycoprotein (B1211001) synthesis is a key mechanism that reduces the infectivity of the progeny viruses produced. nih.gov

The antiviral effects of 2-DG have been evaluated against several specific viruses in preclinical models.

SARS-CoV-2: Numerous in vitro studies have shown that 2-DG can effectively limit the replication of SARS-CoV-2. nih.gov Research indicates that SARS-CoV-2 infection increases the expression of glucose transporters on host cells. nih.gov By exploiting these transporters, 2-DG enters infected cells and inhibits glycolysis, thereby reducing viral multiplication. nih.gov In cell culture models, 2-DG has been shown to reduce the cytopathic effects of the virus and disrupt the glycosylation of viral proteins, leading to a decrease in the infectivity of newly formed virions. nih.gov Studies using Caco-2 cells, a model for the intestinal epithelial barrier, also demonstrated the inhibitory effect of 2-DG on SARS-CoV-2 replication. nih.gov Computational docking and simulation studies further predict that 2-DG reduces SARS-CoV-2 replication by competitively inhibiting the enzyme hexokinase, thereby diminishing the glycolytic flux in the host cell. chemrxiv.org

Herpesviruses: Research on herpesviruses has shown that 2-DG can interfere with viral replication. In studies with pseudorabies virus, a type of herpesvirus, the presence of 2-DG resulted in the production of noninfectious virus particles, which was attributed to interference with viral glycoprotein synthesis. asm.org While host DNA synthesis is normally shut off following infection, the presence of 2-DG allowed both cellular and viral DNA synthesis to proceed, though the resulting virions were not infectious. asm.orgnih.gov In a clinical context, a study on human genital herpes infections reported that treatment with 2-DG reduced virus shedding and improved symptoms compared to a placebo. nih.gov However, other experimental studies in animal models of cutaneous and genital herpes simplex virus (HSV) infections found no significant effect of topical 2-DG treatment on lesions, mortality, or viral replication. oup.com More recent work has explored using 2-DG to control the immunoinflammatory lesions associated with herpes simplex keratitis (HSK), where it was found to reduce lesion severity. asm.org

Rhinoviruses: The efficacy of 2-DG has also been assessed against rhinoviruses (RVs), a common cause of acute respiratory infections. news-medical.net Studies in epithelial cells demonstrated a dose-dependent inhibition of both minor- and major-receptor group RVs. nih.gov The mechanism of action involves the disruption of the viral replication cycle by inhibiting the synthesis of both the template negative-strand and the genomic positive-strand viral RNA. news-medical.netnih.gov This leads to a reduction in the production of progeny virus and less RV-mediated cell death. news-medical.net The antiviral effect was noted to be enhanced under physiological glucose levels, suggesting greater potential efficacy in target tissues. news-medical.net

Table 1: Antiviral Efficacy of 2-Deoxy-D-Glucose Against Specific Viruses

| Virus | Model System | Key Research Findings | Citations |

|---|---|---|---|

| SARS-CoV-2 | Vero E6 & Caco-2 Cells | Inhibits viral replication, reduces cytopathic effects, and disrupts viral protein glycosylation. | nih.gov |

| SARS-CoV-2 | Computational Model | Reduces viral replication by competitively inhibiting the human enzyme hexokinase. | chemrxiv.org |

| Herpesviruses | Pseudorabies Virus in RK Cells | Produces noninfectious virus particles by interfering with glycoprotein synthesis. | asm.org |

| Herpesviruses | Human Genital Herpes | Reduced virus shedding and improved symptoms in a placebo-controlled clinical trial. | nih.gov |

| Herpesviruses | HSV-1 & HSV-2 in Mice | Topical treatment showed no effect on skin lesions, mortality, or viral replication in specific experimental models. | oup.com |

| Rhinoviruses | Human Epithelial Cells | Inhibits viral RNA synthesis in a dose-dependent manner, resulting in less progeny virus and reduced cell death. | news-medical.netnih.gov |

Neurobiological and Neuroprotective Potential

Beyond its antiviral properties, 2-deoxy-D-glucose has been investigated for its effects on the central nervous system, demonstrating potential for neuroprotection and modulation of neuronal activity.

Neuronal activity is a highly energy-demanding process that is tightly coupled to cellular metabolism. nih.gov Research using hippocampal slices has shown that inhibiting glycolysis with 2-DG can effectively suppress spontaneous neuronal firing and epileptiform network bursts. nih.govnih.gov The blockade of this hyperexcitability was observed to be dose-dependent. nih.gov These findings suggest that altering the metabolic state of neurons through glycolytic inhibition can profoundly affect both cellular and network excitability. nih.govnih.gov While bath application of 2-DG to hippocampal slices blocked spontaneous firing in the majority of neurons tested, intracellular application into individual neurons did not, suggesting that the effect on network activity is crucial. nih.gov

Pre-treatment with 2-DG has been shown to decrease the vulnerability of hippocampal neurons to both excitotoxic and oxidative insults. nih.gov Studies have demonstrated that 2-DG protects cultured hippocampal neurons against injury induced by glutamate (B1630785) (an excitotoxin) and iron (an oxidative agent). nih.govcapes.gov.br The protective mechanism is associated with a reduction in cellular oxidative stress and an improvement in calcium homeostasis. nih.gov This neuroprotective action also involves the induction of stress-responsive proteins, specifically GRP78 and HSP70, in hippocampal neurons. nih.govcapes.gov.br Furthermore, 2-DG has been found to protect neural progenitor cells against oxidative stress, with evidence suggesting the mechanism involves the activation of AMP-activated protein kinase (AMPK), a key cellular metabolic regulator. nih.gov

Table 2: Neurobiological and Neuroprotective Effects of 2-Deoxy-D-Glucose

| Model/Condition | Key Research Findings | Citations |

|---|---|---|

| Hippocampal Slices | Suppresses spontaneous neuronal firing and abolishes epileptiform network bursts in a dose-dependent manner. | nih.govnih.gov |

| Cultured Hippocampal Neurons | Protects against neuronal injury from excitotoxic (glutamate) and oxidative (iron) insults. | nih.govcapes.gov.br |

| Cultured Neural Progenitor Cells | Increases resistance to oxidative insults through the activation of AMP-activated protein kinase. | nih.gov |

| In Vivo (Rat Model) | Reduces seizure-induced spatial memory deficits and hippocampal neuron loss. | nih.gov |

Modulation of Brain-Derived Neurotrophic Factor (BDNF) Expression

2-Deoxy-D-glucose (2-DG) has been shown to influence the expression of Brain-Derived Neurotrophic Factor (BDNF), a critical protein for neuronal survival, differentiation, and synaptic plasticity. In a rat kindling model of temporal lobe epilepsy, 2-DG was found to block the seizure-induced increases in the expression of both BDNF and its receptor, TrkB. johnshopkins.edunih.gov This effect is mediated by the transcription factor NRSF, which, in the presence of 2-DG, recruits the co-repressor CtBP to create a repressive chromatin environment around the BDNF promoter. johnshopkins.edunih.gov

Furthermore, in a female mouse model of Alzheimer's disease (3xTgAD), dietary treatment with 2-DG led to a significant increase in the expression of neurotrophic growth factors, including BDNF. nih.govresearchgate.net This increase in BDNF was observed alongside enhanced mitochondrial bioenergetic capacity and a reduction in β-amyloid burden. nih.govresearchgate.net Research has also demonstrated that 2-DG can induce the transcription of the pro-plasticity factor BDNF in the brain, an effect that is not dependent on ketosis. nih.gov This induction of BDNF transcription is linked to reduced N-linked glycosylation, which leads to endoplasmic reticulum (ER) stress and the activation of ATF4, a transcription factor that acts on an enhancer of the Bdnf gene. nih.gov

Role in Models of Epilepsy and Traumatic Brain Injury

The glycolytic inhibitor 2-DG has demonstrated notable anticonvulsant and antiepileptic effects in various preclinical models. It has been shown to have a unique pattern of effectiveness in these screening models. nih.gov In in vitro studies using rat hippocampal slices, 2-DG reduced interictal epileptiform bursts and electrographic seizures. nih.gov In vivo, it has been effective against seizures induced by 6 Hz stimulation and audiogenic stimulation in mice. nih.gov However, it did not show protection against maximal electroshock or Metrazol-induced seizures. nih.gov The mechanism of its anti-seizure effect has been linked to the suppression of spontaneous neuronal firing and epileptiform bursts. physiology.org Some research suggests that 2-DG's anticonvulsant properties may be mediated through the netrin-G1-KATP signaling pathway, leading to the upregulation of KATP subunits Kir6.1 and Kir6.2. nih.gov

In the context of traumatic brain injury (TBI), 2-DG has shown therapeutic potential in preventing post-traumatic epilepsy and mitigating cortical hyperexcitability. cureepilepsy.orgnih.govnih.gov In a rodent model, administration of 2-DG after a traumatic brain injury significantly reduced the subsequent development of post-traumatic epilepsy. cureepilepsy.org Studies using a controlled cortical impact (CCI) model of TBI in mice revealed that in vivo treatment with 2-DG for one week following the injury prevented the development of epileptiform activity. nih.govbiorxiv.org This treatment also helped restore excitatory and inhibitory synaptic activity and attenuated the loss of parvalbumin-expressing inhibitory interneurons. nih.govnih.govbiorxiv.org The therapeutic strategy is based on the observation that preserving the function of GABAergic interneurons is crucial for maintaining cortical function after TBI. nih.govnih.gov

Table 1: Effects of 2-Deoxy-D-Glucose in Epilepsy and TBI Models

| Model | Key Findings | Reference |

|---|---|---|

| Rat Kindling Model of Temporal Lobe Epilepsy | Potently reduces the progression of kindling. | johnshopkins.edunih.gov |

| In Vitro Hippocampal Slices | Reduces interictal epileptiform bursts and electrographic seizures. | nih.gov |

| 6 Hz Stimulation Model (mice) | Effective in reducing seizures. | nih.gov |

| Audiogenic Stimulation Model (Fring's mice) | Effective in reducing seizures. | nih.gov |

| Rodent Model of TBI | Significantly reduces the development of post-traumatic epilepsy. | cureepilepsy.org |

| Controlled Cortical Impact (CCI) Model (mice) | Prevents epileptiform activity and restores synaptic balance. | nih.govnih.govbiorxiv.org |

Impact on Cognitive Function and Neurodegenerative Models (e.g., Alzheimer's Disease)

Research into the effects of 2-DG on cognitive function has yielded interesting results, particularly in the context of neurodegenerative diseases like Alzheimer's. In a female triple-transgenic Alzheimer's disease (3xTgAD) mouse model, a diet containing 2-DG was found to sustain mitochondrial function and reduce the burden of Alzheimer's pathology. nih.govresearchgate.net This was accompanied by a reduction in both amyloid precursor protein (APP) and amyloid-beta (Aβ) oligomers. nih.govresearchgate.net The study indicated that 2-DG promoted a shift towards a non-amyloidogenic pathway by increasing α-secretase and decreasing γ-secretase expression. nih.govresearchgate.net

Furthermore, 2-DG is being explored as a therapeutic that mimics the beneficial effects of intermittent fasting on the brain, which has shown neuroprotective effects and enhanced learning and memory in animal models of Alzheimer's disease. curealz.org The hypothesis is that 2-DG drives an adaptive response to starvation, upregulating genes involved in learning, memory, and protein health. curealz.org In line with this, 2-DG has been shown to enhance memory in a 5xFAD model of Alzheimer's disease. nih.gov However, it is important to note that some research has associated glucose deprivation, which can be mimicked by 2-DG, with the type of cognitive impairment seen in dementia and Alzheimer's disease. emjreviews.com In one study, mice treated with 2-DG showed poorer performance in maze tests and exhibited abnormal synaptic functioning. emjreviews.com

Immunomodulatory Effects

Effects on T Cell Activation and Differentiation

2-Deoxy-D-glucose has distinct effects on the activation and differentiation of human T cell subsets. Glycolysis is a critical process for the T cell receptor (TCR)-mediated activation and proliferation of human naive CD4+ T cells, and 2-DG, as a glycolysis inhibitor, can suppress these initial activation steps. biorxiv.orgfrontiersin.org This includes a reduction in the expression of the IL-2 receptor alpha (CD25) and the glucose transporter 1 (GLUT1). biorxiv.org

However, the impact of 2-DG varies between different T cell subsets and the timing of its application. While 2-DG treatment at the onset of activation significantly reduces the proliferation of thymically derived regulatory T cells (tTregs), its effect on the expression of the key regulatory T cell transcription factor, FOXP3, is minor. nih.gov In contrast, for in vitro induced Tregs (iTregs), 2-DG treatment during their induction phase strongly curtails both ICOS and FOXP3 expression. nih.gov Interestingly, both Treg subsets become less sensitive to 2-DG after three days of activation. nih.gov

Regulation of Cytokine Production (e.g., IFN-γ, IL-17)

2-DG has been shown to modulate the production of key cytokines by T cells. In long-term cultures, 2-DG can increase the frequency of IL-17-producing cells (Th17) from memory CD4+ T cells, mucosal associated invariant T (MAIT) cells, and even regulatory T cells (Tregs). biorxiv.orgbiorxiv.org This suggests that while glycolysis inhibition suppresses initial T cell activation, it may promote the differentiation or function of IL-17 secreting subsets. biorxiv.org

The effect of 2-DG on interferon-gamma (IFN-γ) production appears to be dose and context-dependent. Concurrent treatment of T cells with 2-DG at the time of activation leads to a dose-dependent decrease in IFN-γ secretion. nih.govnih.gov However, if T cells are pre-activated, subsequent treatment with low, physiologically achievable concentrations of 2-DG can actually increase IFN-γ secretion. nih.govnih.gov This hormetic effect is not associated with an increase in the transcription factors T-bet or Eomes, suggesting a downstream mechanism, possibly related to the unfolded protein response induced by 2-DG. nih.govnih.gov In contrast, the production of IL-2 shows a consistent decline with increasing concentrations of 2-DG. nih.gov Furthermore, 2-DG has been found to inhibit signaling in response to other proinflammatory cytokines like TNF-α and IL-1β. nih.gov

Table 2: Impact of 2-Deoxy-D-Glucose on Cytokine Production

| Cytokine | Effect of 2-DG | Cell Type/Condition | Reference |

|---|---|---|---|

| IL-17 | Increased production | Memory CD4+ T cells, MAIT cells, Tregs (long-term culture) | biorxiv.orgbiorxiv.org |

| IFN-γ | Decreased secretion | T cells (concurrent treatment with activation) | nih.govnih.gov |

| IFN-γ | Increased secretion | Pre-activated T cells (low concentrations) | nih.govnih.gov |

| IL-2 | Decreased secretion | Activated T cells | nih.gov |

| TNF-α & IL-1β | Inhibited signaling | - | nih.gov |

Modulation of Macrophage Activity and Polarization

2-Deoxy-D-glucose significantly influences macrophage activity and their polarization into different functional phenotypes. The compound has been shown to inhibit the polarization of macrophages towards the anti-inflammatory M2 phenotype. scilit.comnih.gov In macrophages stimulated with IL-4, an M2-polarizing cytokine, 2-DG markedly inhibited the expression of M2 markers such as Arg, Ym-1, Fizz1, and CD206. scilit.comnih.govresearchgate.net This effect is attributed to the impairment of cellular glycolysis and appears to be mediated through an AMPK-Hif-1α-dependent pathway. scilit.comnih.gov

In contrast, in models of inflammatory conditions like adjuvant-induced arthritis, 2-DG treatment promoted a shift from the pro-inflammatory M1 to the anti-inflammatory M2 macrophage phenotype. nih.gov This was associated with an increase in the M2 marker arginase1 (Arg1) and a decrease in the M1 marker inducible nitric oxide synthase (iNOS). nih.gov This immunomodulatory effect in arthritis models is linked to the activation of AMP-activated protein kinase (AMPK) and the subsequent reduction of nuclear factor κB (NF-κB) activation. nih.gov Furthermore, 2-DG has been observed to reduce the lipopolysaccharide (LPS)-induced expression of co-stimulatory molecules like CD80 and CD86 on macrophages, as well as their phagocytic activity. frontiersin.org

Influence on Immune Receptor Expression

2-Deoxy-D-glucose significantly influences the expression of various immune receptors, primarily through its effects on N-linked glycosylation, a critical post-translational modification for many surface proteins. wikipedia.orgnih.gov

NKG2D Ligands: The surface expression of NKG2D ligands, such as MICA/B, is crucial for the immune recognition of stressed or transformed cells by NK cells and T cells. nih.gov 2-DG potently inhibits the surface expression of these ligands. nih.gov This inhibition is not at the transcriptional level but occurs post-translationally by blocking N-linked glycosylation, a process that can be reversed by the addition of D-mannose. nih.gov

PD-1 and PD-L1: The programmed death-1 (PD-1)/programmed death-ligand 1 (PD-L1) axis is a major immune checkpoint. aacrjournals.org The stability and function of PD-L1 are dependent on its glycosylation. aacrjournals.org2dg.org 2-DG treatment has been shown to reduce the surface expression of PD-L1 on cancer cells and activated T cells. 2dg.orgnih.gov This is achieved by interfering with N-linked glycosylation, which can impact PD-L1 stability. 2dg.org Similarly, 2-DG can reduce the expression of the PD-1 receptor on T cells. nih.govmdpi.com In activated human T cells, lower concentrations of 2-DG were found to reduce PD-1 expression while increasing the activation marker CD69. mdpi.com

MHC Class I: Major Histocompatibility Complex (MHC) class I molecules are essential for presenting endogenous antigens to CD8+ T cells. nih.govaacrjournals.org While some studies suggest that 2-DG treatment does not affect the cell-surface expression of MHC-I on certain cell lines like Jurkat T cells aai.org, other research indicates that conditions of metabolic stress, such as combined oxygen and glucose deprivation, can decrease MHC class I antigen presentation on cancer cells. nih.gov

Cytokine Receptors: 2-DG can induce the deglycosylation of proinflammatory cytokine receptors. nih.gov This attenuation of N-linked glycosylation on their receptors reduces cellular responses to cytokines, which has been shown to alleviate symptoms in mouse models of inflammatory diseases. nih.gov

Table 2: Impact of 2-Deoxy-D-Glucose on Immune Receptor Expression

| Receptor/Ligand | Effect of 2-DG | Underlying Mechanism | Cell Type/Model | Reference(s) |

|---|---|---|---|---|

| NKG2D Ligands (e.g., MICA/B) | Potent inhibition of surface expression | Inhibition of N-linked glycosylation | Jurkat T cells, various cell lines | nih.gov |

| PD-L1 | Reduction of surface expression | Reduced glycosylation and stability | Triple-Negative Breast Cancer cells, Jurkat cells | aacrjournals.org2dg.orgnih.gov |

| PD-1 | Reduction of surface expression | Reduced glycosylation | Jurkat cells, primary human T cells | nih.govmdpi.com |

| MHC Class I | No significant effect observed in some models | Not applicable | Jurkat T cells | aai.org |

| Proinflammatory Cytokine Receptors | Reduced receptor function | Induces deglycosylation | Mouse models of inflammation | nih.gov |

Role as a Calorie Restriction Mimetic

2-Deoxy-D-glucose is recognized as a calorie restriction mimetic (CRM), a compound that simulates the biochemical and physiological effects of reduced calorie intake without necessitating a decrease in food consumption. nmn.comamazonaws.comnih.gov The interest in CRMs like 2-DG stems from the observation that calorie restriction (CR) can extend lifespan and improve health in a wide range of organisms. amazonaws.comnih.gov

Metabolic Parallels with Dietary Restriction

The function of 2-DG as a CRM is rooted in its ability to interfere with glucose metabolism. As a glucose analog, 2-DG is taken up by cells via glucose transporters but cannot be fully metabolized. wikipedia.orgnih.gov It is phosphorylated to 2-deoxy-D-glucose-6-phosphate (2-DG-6-P), which cannot be further processed in the glycolytic pathway. nih.gov This intracellular accumulation of 2-DG-6-P competitively inhibits key glycolytic enzymes like phosphoglucose isomerase. wikipedia.orgnih.gov